![molecular formula C18H10F3N3O B12929161 Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- CAS No. 676543-67-2](/img/structure/B12929161.png)
Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]-
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Overview
Description
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a phenylethynyl group, and a quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Phenylethynyl Group: The phenylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (phenylacetylene) is coupled with a halogenated quinoxaline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Trifluoroacetamide Group:
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the quinoxaline ring or the phenylethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, where nucleophiles such as amines or thiols can replace halogen atoms or other leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives or phenylethynyl group reduction products.
Substitution: Substituted quinoxaline derivatives with various nucleophiles.
Scientific Research Applications
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the quinoxaline ring, which can exhibit fluorescence properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The phenylethynyl group can contribute to π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-(quinoxalin-2-yl)acetamide: Lacks the phenylethynyl group, which may result in different chemical and biological properties.
N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide: Lacks the trifluoromethyl group, potentially affecting its lipophilicity and interaction with biological targets.
2,2,2-Trifluoro-N-(3-(phenylethynyl)benzamide): Contains a benzamide instead of a quinoxaline ring, leading to different chemical reactivity and biological activity.
The uniqueness of 2,2,2-Trifluoro-N-(3-(phenylethynyl)quinoxalin-2-yl)acetamide lies in the combination of the trifluoromethyl group, phenylethynyl group, and quinoxaline ring, which together confer distinct chemical and biological properties.
Biological Activity
Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- (CAS No. 676543-67-2) is a synthetic organic compound notable for its unique chemical structure, which includes a trifluoromethyl group, a phenylethynyl moiety, and a quinoxaline ring. These structural features contribute to its potential biological activities, making it an interesting candidate for various applications in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₈H₁₀F₃N₃O
- Molecular Weight : 341.3 g/mol
- IUPAC Name : 2,2,2-trifluoro-N-[3-(2-phenylethynyl)quinoxalin-2-yl]acetamide
- InChI Key : RDDWULSURXUXDE-UHFFFAOYSA-N
Synthesis
The synthesis of Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- typically involves:
- Formation of the Quinoxaline Ring : This is achieved through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
- Introduction of the Phenylethynyl Group : This is done via a Sonogashira coupling reaction using phenylacetylene and a halogenated quinoxaline derivative in the presence of palladium and copper catalysts.
- Attachment of the Trifluoroacetamide Group : This step completes the synthesis by introducing the trifluoromethyl group to enhance lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of acetamide compounds often exhibit varying degrees of antimicrobial activity. For instance:
- Studies have shown that similar acetamide derivatives can demonstrate significant antibacterial effects against both gram-positive and gram-negative bacteria. The presence of specific functional groups enhances their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The quinoxaline moiety is known for its role in drug design targeting cancer cells:
- Acetamide derivatives have been explored for their ability to inhibit cancer cell proliferation. The compound's structure allows it to interact with cellular targets involved in cancer progression .
The mechanism by which Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- exerts its biological effects may involve:
- Interaction with Enzymes/Receptors : The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins.
- Fluorescence Properties : The quinoxaline ring may serve as a fluorescent probe in biological assays .
Study on Antibacterial Activity
In a recent study involving various acetamide derivatives:
- Compounds similar to Acetamide, 2,2,2-trifluoro-N-[3-(phenylethynyl)-2-quinoxalinyl]- were tested for antibacterial activity using agar well diffusion assays. Results indicated that certain derivatives exhibited significant inhibition zones comparable to standard antibiotics like levofloxacin .
Research on Anticancer Effects
Another study focused on the anticancer properties of quinoxaline derivatives:
Properties
CAS No. |
676543-67-2 |
---|---|
Molecular Formula |
C18H10F3N3O |
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[3-(2-phenylethynyl)quinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C18H10F3N3O/c19-18(20,21)17(25)24-16-15(11-10-12-6-2-1-3-7-12)22-13-8-4-5-9-14(13)23-16/h1-9H,(H,23,24,25) |
InChI Key |
RDDWULSURXUXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC3=CC=CC=C3N=C2NC(=O)C(F)(F)F |
Origin of Product |
United States |
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